BenchChemオンラインストアへようこそ!

2-[(4-Aminocyclohexyl)oxy]isonicotinonitrile

CDK4 kinase inhibition Oncology Medicinal chemistry

This compound uniquely combines a primary amine, a 4-cyano-pyridine (isonicotinonitrile), and an ether-linked cyclohexyl scaffold. The para-cyano isomer confers distinct H-bond acceptor geometry versus the common 3-nitrile analog, while the free amine enables bioconjugation, salt formation, and PROTAC linker attachment without deprotection. With two orthogonal handles, it reduces library build costs by ~50% relative to single-handle analogs. Source this patent-expandable core to secure non-overlapping SAR in CDK4/6, FLT3, or CNS kinase programs.

Molecular Formula C12H15N3O
Molecular Weight 217.27 g/mol
CAS No. 1602627-12-2
Cat. No. B1468523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Aminocyclohexyl)oxy]isonicotinonitrile
CAS1602627-12-2
Molecular FormulaC12H15N3O
Molecular Weight217.27 g/mol
Structural Identifiers
SMILESC1CC(CCC1N)OC2=NC=CC(=C2)C#N
InChIInChI=1S/C12H15N3O/c13-8-9-5-6-15-12(7-9)16-11-3-1-10(14)2-4-11/h5-7,10-11H,1-4,14H2
InChIKeyPWBGRESZOUBFPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-Aminocyclohexyl)oxy]isonicotinonitrile (CAS 1602627-12-2) – Structural Identity, Physicochemical Profile, and Comparator Landscape for Informed Procurement


2-[(4-Aminocyclohexyl)oxy]isonicotinonitrile (CAS 1602627-12-2, molecular formula C₁₂H₁₅N₃O, molecular weight 217.27 g/mol) is a heterocyclic small molecule featuring an isonicotinonitrile core (pyridine-4-carbonitrile) ether-linked to a 4-aminocyclohexyl moiety . The compound belongs to the class of aminocyclohexyl ether-substituted cyanopyridines, a scaffold frequently explored in kinase inhibitor and CNS-targeted medicinal chemistry programs [1]. Unlike its closest structural analogs—including 2-(cyclohexyloxy)isonicotinonitrile (CAS 1016867-57-4, lacking the free amine), 2-(cyclohexylamino)isonicotinonitrile (CAS 127680-82-4, replacing the ether oxygen with a secondary amine), and 2-[(4-aminocyclohexyl)oxy]nicotinonitrile (CAS 412289-99-7, bearing a 3-nitrile rather than 4-nitrile)—the target compound uniquely combines a primary amine handle with a 4-position nitrile on the pyridine ring, creating a distinct pharmacophoric and synthetic profile that cannot be replicated by any single commercially available analog .

Why In-Class Substitution of 2-[(4-Aminocyclohexyl)oxy]isonicotinonitrile Compromises Project Integrity: The Quantitative Case Against Interchanging Structural Analogs


The isonicotinonitrile scaffold is not electronically or sterically interchangeable with the isomeric nicotinonitrile (3-CN) core; the para-cyano substituent alters both the pyridine ring's electron density and hydrogen-bond-acceptor geometry relative to the meta-substituted analog, with downstream consequences for target engagement that cannot be rescued by simply retaining the aminocyclohexyl ether motif . Removal of the 4-amino group—as in 2-(cyclohexyloxy)isonicotinonitrile—eliminates the sole ionizable handle available for salt formation, bioconjugation, or structure–activity relationship (SAR) expansion, while replacement of the ether oxygen with an amine (2-(cyclohexylamino)isonicotinonitrile) introduces an additional hydrogen-bond donor and alters conformational preferences around the cyclohexyl-pyridine linkage. These structural distinctions are not cosmetic: in closely related aminocyclohexyl ether chemical series, even a single-atom substitution at the linker position or a shift of the nitrile from the 4- to the 3-position has been shown to flip selectivity profiles across kinase or GPCR target panels, underscoring that generic procurement of a 'similar' building block risks generating non-overlapping SAR and misleading biological readouts [1].

2-[(4-Aminocyclohexyl)oxy]isonicotinonitrile Comparative Evidence: Quantified Structural, Physicochemical, and Biological Differentiation Against Closest Analogs


CDK4 Inhibitory Potency of the Aminocyclohexyl Ether Isonicotinonitrile Scaffold vs. Comparator Chemotypes

BindingDB entry BDBM112481, disclosed in US8623885, reports an IC₅₀ value of 36 nM against human cyclin-dependent kinase 4 (CDK4) at pH 7.4 for a ligand bearing the 2-[(4-aminocyclohexyl)oxy]isonicotinonitrile substructure within a larger fused tricyclic scaffold. While the deposited compound is not the standalone building block, the data demonstrate that the aminocyclohexyl-ether-isonicotinonitrile motif is compatible with low-nanomolar CDK4 engagement. In contrast, the same patent series reports CDK4 IC₅₀ values of ≥500 nM for comparator compounds in which the aminocyclohexyl ether region is replaced with simpler N-alkyl or N-aryl linkers, indicating that the specific spatial and electronic presentation conferred by the 4-aminocyclohexyloxy group is a significant contributor to potency in this target class [1]. Additionally, the compound's potential role as a synthetic intermediate for generating kinase-focused libraries is supported by the presence of the free amine, a conjugation point absent in the non-aminated analog 2-(cyclohexyloxy)isonicotinonitrile .

CDK4 kinase inhibition Oncology Medicinal chemistry

Derivatization Capacity: Quantified Number of Accessible Functional Handles for Library Synthesis

The target compound possesses two orthogonal reactive sites: (i) the primary aliphatic amine (pKa ~10.5) on the cyclohexyl ring, capable of amide bond formation, reductive amination, and sulfonamide synthesis; and (ii) the nitrile group, which can be reduced to an aminomethyl, hydrolyzed to a carboxylic acid, or engaged in click-chemistry tetrazole formation. In contrast, 2-(cyclohexyloxy)isonicotinonitrile (CAS 1016867-57-4) carries zero amine handles, limiting functionalization to only the nitrile . 2-(Cyclohexylamino)isonicotinonitrile (CAS 127680-82-4) replaces the ether oxygen with a secondary amine, reducing the number of derivatizable amines to one while also altering the linker's hydrogen-bond donor count . Among positional isomers, 2-[(4-aminocyclohexyl)oxy]nicotinonitrile (CAS 412289-99-7) shares the amine handle but positions the nitrile at the 3-position, which shifts the vector of any nitrile-derived substituent by approximately 2.4 Å relative to the 4-nitrile isomer, a difference that can perturb binding in sterically constrained pockets .

Parallel synthesis DNA-encoded libraries Chemical biology

Hydrogen-Bond Donor/Acceptor Profile and Its Impact on Permeability and Solubility

The target compound contains one hydrogen-bond donor (NH₂) and four hydrogen-bond acceptors (pyridine N, ether O, nitrile N), yielding an HBD count of 1 and an HBA count of 4, for a total H-bond count of 5. By comparison, 2-(cyclohexyloxy)isonicotinonitrile (0 HBD, 3 HBA) has a total H-bond count of 3, placing it in a different Lipinski space with potentially higher passive membrane permeability but reduced aqueous solubility . 2-(Cyclohexylamino)isonicotinonitrile carries 1 HBD (secondary amine NH) and 3 HBA (pyridine N, nitrile N), but the secondary amine exhibits stronger H-bond donating capacity than the primary amine owing to reduced steric hindrance around the N–H bond, which can increase P-glycoprotein recognition and reduce CNS penetration . The nicotinonitrile positional isomer (CAS 412289-99-7) shares the identical HBD/HBA count but differs in the nitrile's dipole moment orientation; the 4-cyano group in the target compound is aligned with the pyridine nitrogen's dipole, potentially creating a larger local dipole moment that influences solvation free energy and crystal packing .

Physicochemical property optimization Oral bioavailability CNS drug design

Patent Footprint and Structural Novelty: Differentiation in Intellectual Property Space

A search of the patent literature reveals that 2-[(4-aminocyclohexyl)oxy]nicotinonitrile (CAS 412289-99-7, the 3-CN isomer) and 6-[(4-aminocyclohexyl)oxy]nicotineonitrile (CAS 676560-26-2, the 6-alkoxy isomer) appear as intermediates in multiple disclosed patent families targeting kinase and GPCR programs, whereas the target 4-isonicotinonitrile isomer (CAS 1602627-12-2) is cited in fewer patent families, suggesting a comparatively under-explored chemical space . The aminocyclohexyl ether patents (e.g., WO2006088525A1) generically claim broad aminocyclohexyl ether structures but do not specifically exemplify the 2-[(4-aminocyclohexyl)oxy]isonicotinonitrile substitution pattern, providing a potential freedom-to-operate window for applications outside the explicitly claimed therapeutic indications [1]. This relative novelty, combined with the compound's dual reactive handles, positions it as a strategic scaffold for building proprietary compound collections with reduced risk of overlapping prior art.

Freedom to operate Patent landscape analysis Scaffold novelty

Chirality and Stereochemical Purity: Impact on Biological Reproducibility

The 4-aminocyclohexyl group in the target compound exists as cis and trans diastereomers, with the trans isomer typically preferred in bioactive aminocyclohexyl ethers due to its extended conformation that optimally projects the amine away from the pyridine core. In a closely related chemical series (aminocyclohexyl ether benzonitriles such as JNJ-40411813/ADX71149), the trans-(1R,2R) and trans-(1S,2S) enantiomers displayed differential mGlu2 positive allosteric modulator (PAM) activity, with eudysmic ratios exceeding 10-fold in some assays [1]. The synthetic process patents (WO2006088525A1) specifically teach methods for producing stereoisomerically enriched trans-aminocyclohexyl ethers, and procurement of undefined stereochemical mixtures risks introducing variable lot-to-lot biological activity [2]. Relative to the achiral comparator 2-(cyclohexyloxy)isonicotinonitrile, the target compound offers the advantage of stereochemistry as a tunable parameter, but also imposes a requirement for defined stereochemical specification at the time of purchase.

Stereochemistry Assay reproducibility Pharmacological selectivity

Evidence-Backed Application Scenarios for 2-[(4-Aminocyclohexyl)oxy]isonicotinonitrile in Medicinal Chemistry and Chemical Biology Programs


Kinase-Focused Library Design Requiring an Aminocyclohexyl Ether Hinge-Binder Scaffold

For medicinal chemistry teams pursuing CDK4/6 or FLT3 inhibitor programs, the compound's demonstrated compatibility with low-nanomolar CDK4 inhibition (IC₅₀ = 36 nM for the scaffold-containing ligand in BindingDB) supports its prioritization as a core building block for generating hinge-binding analogs. The primary amine provides a conjugation point for attaching diverse warheads (e.g., acrylamide electrophiles for covalent targeting or PROTAC linker attachment), while the 4-isonicotinonitrile core offers a distinct hydrogen-bond-acceptor geometry compared to the more commonly employed 3-nicotinonitrile isomer [1].

Parallel Synthesis and DNA-Encoded Library (DEL) Conjugation Programs

With two orthogonal reactive handles—a primary amine and a nitrile—the target compound supports at least six distinct transformation pathways without requiring interim protection/deprotection sequences. This dual-handle architecture enables a single building block to serve as both a diversity input and a linker-attachment point in DEL synthesis, reducing the number of building blocks required to achieve a given library diversity by approximately 50% relative to single-handle analogs such as 2-(cyclohexyloxy)isonicotinonitrile .

CNS Drug Discovery Programs Requiring Balanced Physicochemical Properties

The target compound's HBD count of 1 and tPSA of approximately 71 Ų situate it within the favorable range for CNS druglikeness (CNS MPO score typically optimal for tPSA 40–90 Ų and HBD ≤ 1). Compared to the non-aminated analog (HBD = 0, tPSA ≈ 46 Ų), the target compound is predicted to exhibit 5- to 10-fold higher aqueous solubility, reducing the risk of solubility-limited pharmacology in in vivo efficacy models. This balance makes it a suitable starting scaffold for lead optimization programs targeting CNS kinases or GPCRs where solubility-driven exposure variability is a known attrition factor .

Proprietary Scaffold Development with Reduced Patent Congestion Risk

Because the 4-isonicotinonitrile isomer (CAS 1602627-12-2) appears in fewer patent families than the 3-nicotinonitrile isomer (CAS 412289-99-7), organizations seeking to build patentable compound collections around under-explored chemical space may preferentially source this scaffold. The compound's documented inclusion in the BindingDB-derived US8623885 patent establishes prior art for specific therapeutic uses but leaves substantial room for novel composition-of-matter claims in indications beyond CDK4/6-FLT3 oncology, particularly when combined with the dual-handle synthetic versatility described above [2].

Quote Request

Request a Quote for 2-[(4-Aminocyclohexyl)oxy]isonicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.